1-phenyl-1H-1,3-benzodiazol-5-amine

Description

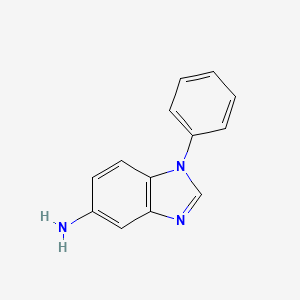

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQMNGQWESPAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359478 | |

| Record name | 5-Amino-1-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53897-95-3 | |

| Record name | 5-Amino-1-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 1-Phenyl-1H-1,3-benzodiazol-5-amine: A Comprehensive Technical Guide

Executive Summary

The synthesis of 1-phenyl-1H-1,3-benzodiazol-5-amine (commonly referred to as 1-phenyl-1H-benzo[d]imidazol-5-amine) represents a critical workflow in both modern medicinal chemistry and advanced materials science. This technical guide deconstructs the synthesis of this highly privileged scaffold into a robust, three-phase protocol. By examining the causality behind each reagent selection and thermodynamic driving force, this document provides a self-validating framework designed for high-fidelity reproducibility.

Strategic Relevance & Scaffold Applications

The 1-phenyl-1H-1,3-benzodiazol-5-amine architecture is highly valued across two distinct scientific domains:

-

Medicinal Chemistry: The scaffold serves as a potent small-molecule inducer of cardiomyocyte differentiation from embryonic stem cells. The 1,5-disubstitution pattern is critical for binding affinity and upregulating cardiogenic gene biomarkers[1].

-

Materials Science: In the development of next-generation plastics, this molecule acts as a crucial diamine monomer. When polymerized, it forms characterized by ultra-high glass transition temperatures (

) and exceptional dimensional stability[2][3].

Retrosynthetic Analysis & Pathway Design

The construction of the benzimidazole core relies on the thermodynamic stability of the fused imidazole ring. The retrosynthetic strategy disconnects the core at the C2 position, leading back to an ortho-phenylenediamine derivative, which is further simplified to a commercially available dinitrohalobenzene.

Fig 1. Three-step synthetic workflow for 1-phenyl-1H-1,3-benzodiazol-5-amine.

Detailed Experimental Workflows (Self-Validating Protocols)

Phase I: Nucleophilic Aromatic Substitution (S Ar)

Objective: Synthesis of 2,4-dinitro-N-phenylaniline.

-

Protocol: To a solution of 1-chloro-2,4-dinitrobenzene (1.0 equiv) in absolute ethanol, add aniline (1.1 equiv) and anhydrous sodium acetate (1.2 equiv). Reflux the mixture for 4–6 hours. Cool the reaction to room temperature, filter the resulting precipitate, and wash with cold ethanol and water.

-

Causality & Validation: The two strongly electron-withdrawing nitro groups activate the chlorobenzene ring, lowering the LUMO energy and allowing facile S

Ar by the weakly nucleophilic aniline. Sodium acetate is specifically chosen as a mild base; it neutralizes the generated HCl to prevent aniline protonation without risking the hydrolysis of the dinitro compound that stronger bases (like NaOH) might cause. The formation of bright orange-red needles with a melting point of 157–159 °C confirms successful conversion[4].

Phase II: Global Nitro Reduction

Objective: Synthesis of N1-phenylbenzene-1,2,4-triamine.

-

Protocol: Dissolve 2,4-dinitro-N-phenylaniline in ethyl acetate. Add 10% Palladium on Carbon (Pd/C) (10% w/w). Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon or Parr shaker (approx. 1–2 atm). Stir vigorously at room temperature for 12–15 hours. Monitor via TLC until the yellow starting material spot disappears. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

-

Causality & Validation: Pd/C-catalyzed hydrogenation provides a clean, global reduction of both nitro groups to primary amines. Unlike dissolving metal reductions (e.g., Fe/HCl or SnCl

), catalytic hydrogenation avoids the generation of heavy metal sludge and minimizes the risk of cleaving the sensitive C–N diphenylamine bond. The triamine is highly susceptible to air oxidation; thus, it must be used immediately in the next step or stored under inert gas.

Phase III: Regioselective Annulation

Objective: Cyclization to 1-phenyl-1H-1,3-benzodiazol-5-amine.

-

Protocol: To a flask containing 1.5 g (7.5 mmol) of N1-phenylbenzene-1,2,4-triamine, add 25 mL of 4 N HCl and 1 mL of formic acid[1]. Heat the mixture under reflux for 1–2 hours until no starting material is detected by TLC[1]. Cool the reaction to 0 °C in an ice bath. Carefully basify the mixture by adding solid NaOH until a pH of 11 is obtained[1]. Extract the aqueous fraction three times with ethyl acetate, dry over Na

SO -

Causality & Validation: Formic acid acts as the C1 synthon. The 4 N HCl ensures the amines are protonated, modulating their nucleophilicity. The basicification step (pH 11) is the critical self-validating mechanism of this protocol: it not only neutralizes the acid to precipitate the free base benzimidazole but also hydrolyzes any off-target formamides that may have formed at the exocyclic 5-amino position, ensuring absolute product fidelity[1].

Mechanistic Insights: The Fidelity of Cyclization

A common concern in this synthesis is regioselectivity: why does the cyclization occur exclusively at the 1,2-diamine moiety rather than involving the 4-amino group?

The primary amine at position 2 is sterically accessible and highly nucleophilic, making it the first site of formylation. Once the N-(2-(phenylamino)-5-aminophenyl)formamide intermediate is generated, the adjacent secondary N-phenyl amine is perfectly pre-organized (due to the ortho relationship) to attack the formyl carbonyl. This intramolecular attack forms a hemiaminal, which rapidly dehydrates under acidic conditions to yield the fully aromatized, thermodynamically stable benzimidazole ring. The 4-amino group lacks an adjacent nucleophile, meaning any transient formylation at this site cannot cyclize and is subsequently cleaved during the pH 11 NaOH workup.

Fig 2. Mechanistic pathway of the regioselective benzimidazole annulation.

Quantitative Data & Analytics

The following table summarizes the expected quantitative metrics and key analytical markers for validating each phase of the synthesis.

| Phase | Target Intermediate / Product | Reagents | Reaction Time | Expected Yield | Key Analytical Marker |

| I | 2,4-Dinitro-N-phenylaniline | Aniline, NaOAc, EtOH | 4–6 h | 85–90% | Melting Point: 157–159 °C |

| II | N1-Phenylbenzene-1,2,4-triamine | H | 12–15 h | 90–95% | Disappearance of NO |

| III | 1-Phenyl-1H-1,3-benzodiazol-5-amine | HCOOH, 4 N HCl, NaOH | 1–2 h | 75–80% | Imidazole C2–H singlet at ~8.2 ppm via |

References

-

1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells Journal of Medicinal Chemistry (via PMC) URL:[Link]

-

Preparation and characterization of soluble heat-resistant polyimide films containing bis-N-phenyl-benzimidazole High Performance Polymers URL:[Link]

-

Oxidative arylamination of 1,3-dinitrobenzene and 3-nitropyridine under anaerobic conditions: the dual role of the nitroarenes Arkivoc URL:[Link]

Sources

Definitive Structural Elucidation of 1-phenyl-1H-1,3-benzodiazol-5-amine: A Guide to NMR and MS Characterization

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise and unambiguous characterization of novel benzimidazole derivatives is therefore a critical step in the drug discovery and development pipeline. This technical guide provides a comprehensive, field-proven framework for the structural elucidation of a representative molecule, 1-phenyl-1H-1,3-benzodiazol-5-amine, using the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote protocols to explain the causality behind experimental choices, presenting an integrated, self-validating workflow designed for maximum scientific rigor and confidence in structural assignment.

Introduction: The Significance of the Benzimidazole Core

Benzimidazole derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anti-cancer properties.[1][3][4] Their structural similarity to naturally occurring purines allows them to interact with various biological targets, making them privileged structures in pharmaceutical research.[5] 1-phenyl-1H-1,3-benzodiazol-5-amine (or 1-phenylbenzimidazol-5-amine) incorporates key pharmacophoric features: a rigid benzimidazole core, a lipophilic N-phenyl substituent, and a strategic amino group for further functionalization or hydrogen bonding interactions. Accurate characterization is paramount, as subtle isomeric differences can lead to profound changes in efficacy and safety. This guide establishes a definitive analytical strategy to confirm the identity, purity, and structure of this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding begins with the molecule's fundamental properties. The unambiguous assignment of each atom is the primary goal of the characterization workflow.

-

Molecular Formula: C₁₃H₁₁N₃[6]

-

Monoisotopic Mass: 209.0953 g/mol [6]

-

Common Synonyms: 1-phenylbenzimidazol-5-amine, 1-Phenyl-1H-benzo[d]imidazol-5-amine[6]

Caption: Structure of 1-phenyl-1H-1,3-benzodiazol-5-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the gold standard for determining the carbon-hydrogen framework of small molecules. A multi-dimensional approach is essential for the unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic regions.

Rationale for the NMR Strategy

A simple 1D ¹H NMR spectrum is insufficient for a molecule of this complexity. It would show a series of overlapping multiplets in the aromatic region, making definitive assignment impossible. Our strategy employs a suite of experiments to build the structure piece by piece:

-

¹H NMR: Provides an overview of proton environments and their relative numbers.

-

¹³C{¹H} NMR: Identifies the number of unique carbon environments.

-

DEPT-135: Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals, leaving quaternary carbons absent.

-

2D COSY (Correlation Spectroscopy): Maps all ¹H-¹H spin-spin couplings, essential for tracing connectivity within the individual phenyl and benzimidazole rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment for connecting the isolated structural fragments, such as linking the N-phenyl ring to the benzimidazole core at N1.

Caption: A logical workflow for complete NMR-based structure elucidation.

Predicted Spectral Data

The following tables summarize the anticipated NMR data based on known chemical shift principles and data from analogous structures found in the literature.[7][8][9][10] Chemical shifts are reported in ppm relative to a TMS standard.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Assigned Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.3 | s | - | Singlet, isolated proton on imidazole ring. |

| H7 | ~7.8 | d | ~8.5 | Doublet, ortho to electron-withdrawing N1. |

| H4 | ~7.2 | d | ~2.0 | Doublet, ortho to amino group, meta to H6. |

| H6 | ~6.8 | dd | ~8.5, 2.0 | Doublet of doublets, ortho to H7, meta to H4. |

| H2'/H6' | ~7.7 | d | ~7.5 | Ortho protons on N-phenyl ring, deshielded. |

| H3'/H5' | ~7.5 | t | ~7.5 | Meta protons on N-phenyl ring. |

| H4' | ~7.3 | t | ~7.5 | Para proton on N-phenyl ring. |

| -NH₂ | ~5.0 | s (broad) | - | Broad singlet due to exchange, deshielded. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Assigned Carbon | Predicted Shift (ppm) | DEPT-135 | Key HMBC Correlations (from ¹H) |

| C2 | ~142 | CH | H7, H2'/H6' |

| C3a | ~145 | C | H2, H4, H7 |

| C4 | ~105 | CH | H6, -NH₂ |

| C5 | ~148 | C | H4, H6, -NH₂ |

| C6 | ~115 | CH | H4, H7 |

| C7 | ~120 | CH | H6, H2 |

| C7a | ~135 | C | H6, H7, H2'/H6' |

| C1' | ~138 | C | H2'/H6', H2 |

| C2'/C6' | ~125 | CH | H3'/H5', H4' |

| C3'/C5' | ~130 | CH | H2'/H6', H4' |

| C4' | ~128 | CH | H2'/H6', H3'/H5' |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes a wide range of compounds and shifts the residual water peak away from most analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

-

Acquire a DEPT-135 spectrum to aid in carbon multiplicity assignment.

-

-

2D Spectra Acquisition:

-

Acquire a gradient-selected COSY (gs-COSY) experiment.

-

Acquire a gradient-selected HSQC (gs-HSQC) experiment, optimized for a ¹JCH of ~160 Hz.

-

Acquire a gradient-selected HMBC (gs-HMBC) experiment, optimized for long-range couplings of 8-10 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations in aromatic systems.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and reference the ¹³C spectrum accordingly.

Mass Spectrometry (MS) Analysis

While NMR defines the molecular framework, MS provides definitive confirmation of the molecular weight and formula, and its fragmentation patterns offer complementary structural evidence.

Rationale for the MS Strategy

Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique that typically produces an abundant protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. Coupling this with a high-resolution mass analyzer (e.g., TOF or Orbitrap) allows for accurate mass measurement to within 5 ppm, which is critical for confirming the elemental composition. Tandem MS (MS/MS) via Collision-Induced Dissociation (CID) is then used to controllably fragment the isolated [M+H]⁺ ion, providing data that validates the connectivity established by NMR.

Predicted Mass and Fragmentation

-

Precursor Ion (ESI+): [C₁₃H₁₁N₃ + H]⁺

-

Calculated Exact Mass: 210.1026

-

Analysis: The presence of an odd number of nitrogen atoms (3) dictates that the molecular ion will have an odd nominal mass (209), and the [M+H]⁺ ion will have an even nominal mass (210), consistent with the Nitrogen Rule.[11]

The primary fragmentation pathways in MS/MS are expected to involve the weakest bonds and the formation of stable neutral losses or charged fragments.

Caption: Plausible MS/MS fragmentation pathways for protonated 1-phenyl-1H-1,3-benzodiazol-5-amine.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of the analyte in methanol or acetonitrile at 1 mg/mL. Perform a serial dilution to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting efficient protonation in ESI positive mode.

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.4 mL/min. This gradient ensures the compound is retained and eluted as a sharp peak.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: ESI Positive.

-

Full Scan (MS1): Acquire data from m/z 100-500 to detect the [M+H]⁺ ion.

-

Tandem MS (MS2): Perform data-dependent acquisition (DDA). Set the instrument to isolate the most intense ion from the MS1 scan (expected to be m/z 210.10) and subject it to CID with a normalized collision energy of 20-30 eV to generate a fragment ion spectrum.

-

Integrated Data Analysis: A Self-Validating System

The trustworthiness of the final structure comes from the convergence of all analytical data. The workflow is designed to be self-validating:

-

MS confirms NMR: The high-resolution mass confirms the molecular formula (C₁₃H₁₁N₃) that was proposed based on the integration and number of signals in the ¹H and ¹³C NMR spectra.

-

NMR confirms MS: The specific fragment at m/z 119 observed in the MS/MS spectrum corresponds to the benzimidazole-amine core, a substructure whose existence and connectivity were independently established through COSY and HMBC experiments. Similarly, the HMBC correlation between the N-phenyl protons (H2'/H6') and the benzimidazole carbon (C2) validates the N-phenyl linkage suggested by the fragmentation data.

This cross-validation between orthogonal techniques provides the highest level of confidence in the structural assignment, leaving no room for ambiguity.

Conclusion

The structural characterization of novel chemical entities like 1-phenyl-1H-1,3-benzodiazol-5-amine requires a meticulous and multi-faceted analytical approach. By strategically combining 1D and 2D NMR experiments with high-resolution tandem mass spectrometry, one can build an unassailable case for the proposed structure. The rationale-driven workflow detailed in this guide—from experiment selection to integrated data analysis—provides a robust template for researchers in drug development, ensuring the scientific integrity and accuracy required for advancing promising compounds through the discovery pipeline.

References

- Kranthi Kumar, T., et al. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Indian Journal of Heterocyclic Chemistry.

- Royal Society of Chemistry. (2019). 1H NMR spectra. RSC.org.

- Beilstein Journals. Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journals.

- Bouattour, R., et al. (2018). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.

- Royal Society of Chemistry. (2020). Supporting Information. RSC.org.

-

National Center for Biotechnology Information. 1-Phenyl-1H-benzoimidazole. PubChem. Available at: [Link]

-

ResearchGate. Figure S11. 1 H NMR Spectra of N-phenyl-1H-benzimidazole (2k). ResearchGate. Available at: [Link]

-

García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

-

Reddy, T. S., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. Available at: [Link]

- El Kihel, A., et al. (2011). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. 1-phenyl-1h-1,3-benzodiazol-5-amine. PubChem. Available at: [Link]

-

ResearchGate. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. Available at: [Link]

-

IntechOpen. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted .... IntechOpen. Available at: [Link]

-

Ben-ziane, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]

-

ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. Scientific Reports. Available at: [Link]

- Purdue University. Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Purdue University Research Repository.

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

SpectraBase. 1H-1,3-Benzimidazol-5-amine, 2-(2-phenylethyl)-. SpectraBase. Available at: [Link]

- ACG Publications. (2008).

-

ResearchGate. (2013). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate. Available at: [Link]

-

Ben-abdallah, T., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]

-

Matrix Fine Chemicals. 1H-1,3-BENZODIAZOL-5-AMINE. Matrix Fine Chemicals. Available at: [Link]

-

Al-Qalaf, A. M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. Available at: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 1-phenyl-1h-1,3-benzodiazol-5-amine (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 10. Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Exploring the Biological Activity of 1-Phenyl-1H-1,3-Benzodiazol-5-Amine: A Scaffold for Small Molecule-Directed Cardiomyogenesis

Executive Summary

1-Phenyl-1H-1,3-benzodiazol-5-amine (CAS: 53897-95-3), also referred to as 1-phenyl-1H-benzo[d]imidazol-5-amine, is a highly versatile chemical intermediate in modern medicinal chemistry[1]. While the benzimidazole core is ubiquitous in drug discovery—often acting as a kinase inhibitor or anti-microbial agent—this specific 1,5-disubstituted architecture has demonstrated profound biological utility in the field of regenerative medicine. Specifically, it serves as the foundational scaffold for synthesizing small molecules capable of directing the lineage commitment of mouse embryonic stem cells (mESCs) into functional cardiomyocytes[2][3].

This technical guide explores the structural significance, structure-activity relationship (SAR) dynamics, and the self-validating experimental workflows required to leverage this scaffold for cardiomyogenesis.

The Clinical Imperative and Scaffold Discovery

Cardiomyopathy remains a leading cause of mortality worldwide, compounded by the fact that adult infarcted heart muscle lacks robust regenerative capacity[3]. Traditional approaches to stem cell differentiation rely on complex, expensive, and highly variable growth factor cocktails. Small molecules offer a stable, scalable, and highly tunable alternative to probe intracellular signaling pathways and drive phenotypic commitment[2].

Through high-content cell-based screening (HCS) of over 13,000 chemically diverse compounds, the 1-phenyl-1H-1,3-benzodiazol-5-amine core was identified as a "privileged scaffold"[2]. The foundational hit compound derived from this scaffold—featuring a 4-methylphthalazine ring tethered to the 5-amino group—robustly upregulated the cardiac biomarker alpha-myosin heavy chain (αMHC), signaling successful differentiation into cardiomyocytes[2].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of this scaffold hinges on the precise spatial arrangement of its substituents. The core benzimidazole provides essential hydrogen-bond acceptors, while the N1-phenyl group and the 5-amino linker dictate the molecule's interaction with its biological target[2].

-

The N1-Position (Region B): The phenyl ring provides optimal lipophilic bulk. Replacing this ring with electron-withdrawing groups (e.g., trifluoromethylphenyl) severely diminishes cardiomyogenic potency. Conversely, alkyl substitutions (e.g., isopropylphenyl) retain moderate activity, proving that aromaticity at this position is preferred but not strictly required[2].

-

The 5-Amino Position (Region C): This primary amine acts as a critical vector for derivatization. Modifying the attached heterocycle via N-arylation or reductive amination yields dramatic shifts in biological activity. Tethering a phthalazine or pyridine ring here drastically increases the fold-change in cardiomyogenesis[2].

Quantitative SAR Data Summary

The following table summarizes the fold-change in cardiomyogenesis (relative to a DMSO vehicle control) achieved by modifying the 1-phenyl-1H-1,3-benzodiazol-5-amine scaffold[2]:

| Compound ID | N1-Substitution (Region B) | 5-Amino Substitution (Region C) | Fold-Change in Cardiomyogenesis |

| Cmpd 44 | Phenyl | Phthalazinyl (Hydrogen at pos 4) | 13.7x |

| Cmpd 71 | Phenyl | 3-Pyridyl | 7.8x |

| Cmpd 46 | Phenyl | 4-Methoxyphthalazinyl | 7.1x |

| Cmpd 45 | Phenyl | 4-Chlorophthalazinyl | 6.7x |

| Cmpd 34 | Isopropylphenyl | 4-Methylphthalazinyl | 4.4x |

| Cmpd 70 | Phenyl | 2-Pyridinyl | 2.4x |

| Cmpd 37 | Hydroxyphenyl | 4-Methylphthalazinyl | 2.1x |

| Cmpd 33 | Trifluoromethylphenyl | 4-Methylphthalazinyl | 0.5x (Inhibitory) |

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw chemical scaffold to the phenotypic realization of functional cardiomyocytes.

Fig 1: Workflow of benzimidazole-directed mESC cardiomyogenesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating strict causality and internal checkpoints.

Protocol A: Synthesis of the Core Scaffold

Objective: To generate 1-phenyl-1H-1,3-benzodiazol-5-amine from N1-phenylbenzene-1,2,4-triamine[2]. Causality & Logic: The cyclization of the triamine using formic acid under acidic conditions specifically constructs the imidazole ring while preserving the 5-amino group for downstream functionalization.

-

Reaction Setup: Combine 1.5 g (7.5 mmol) of N1-phenylbenzene-1,2,4-triamine with 25 mL of 4 N HCl and 1 mL of formic acid in a round-bottom flask. Causality: Formic acid acts as the critical one-carbon source for the C2 position of the newly forming benzimidazole ring.

-

Reflux & Monitoring: Heat the mixture under reflux.

-

Validation Checkpoint: Monitor reaction progression via Thin-Layer Chromatography (TLC). The reaction is only deemed complete when the distinct spot corresponding to the starting triamine is entirely consumed, ensuring maximum yield and preventing downstream purification failures.

-

-

Quenching & pH Adjustment: Cool the reaction vessel to 0 °C. Slowly add solid NaOH until a pH of 11 is achieved. Causality: Basification neutralizes the HCl and deprotonates the newly formed benzimidazole, forcing it to partition into the organic phase.

-

Extraction: Extract the aqueous fraction three times with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to yield the raw scaffold.

Protocol B: High-Content Cell-Based Assay for Cardiomyogenesis

Objective: To quantify the differentiation of mESCs into cardiomyocytes upon treatment with scaffold derivatives[2]. Causality & Logic: Utilizing αMHC as an immunofluorescent biomarker provides a highly specific, quantifiable readout for cardiac lineage commitment, eliminating the ambiguity of morphological observation alone.

-

Cell Plating: Seed mouse embryonic stem cells (mESCs) in 384-well plates coated with gelatin to support adherent growth and mimic the extracellular matrix.

-

Compound Administration: Add the synthesized benzimidazole derivatives (e.g., Compound 44) at varying concentrations (typically 1 μM to 10 μM).

-

Validation Checkpoint: Every plate must include a DMSO vehicle control (negative baseline) and a known cardiomyogenesis inducer (positive control). This internal validation ensures that any observed fold-change is explicitly due to the compound and not spontaneous differentiation or assay drift.

-

-

Incubation: Incubate the cells for a defined differentiation period (7-10 days) under standard conditions (37 °C, 5% CO2).

-

Immunofluorescence Staining: Fix the cells with paraformaldehyde and permeabilize. Stain with a primary antibody targeting αMHC, followed by a fluorescently labeled secondary antibody. Counterstain all nuclei with DAPI.

-

High-Content Imaging: Image the wells using an automated fluorescence microscope. Calculate the fold-change in cardiomyogenesis by comparing the ratio of αMHC-positive cells to total cells (DAPI) in treated wells versus the DMSO-control wells.

Conclusion

The 1-phenyl-1H-1,3-benzodiazol-5-amine scaffold represents a critical breakthrough in small-molecule-mediated regenerative medicine[3]. By understanding the structural causality of its N1 and 5-amino substitutions, researchers can systematically engineer highly potent, drug-like molecules capable of repairing infarcted heart tissue[2][4]. The self-validating protocols outlined above ensure that future derivatization efforts remain robust, reproducible, and translationally viable.

References

-

Okolotowicz, K. J., Bushway, P., Lanier, M., Gilley, C., Mercola, M., & Cashman, J. R. (2015). 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells. Bioorganic & Medicinal Chemistry, 23(17), 5282-5292. URL:[Link]

-

California Institute for Regenerative Medicine (CIRM). Discovering Potent Molecules with Human ESCs to Treat Heart Disease. URL:[Link]

Sources

- 1. 53897-95-3 CAS Manufactory [m.chemicalbook.com]

- 2. 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovering Potent Molecules with Human ESCs to Treat Heart Disease – CIRM [cirm.ca.gov]

Technical Guide: A Strategic Approach to the Identification of Novel Analogs of 1-phenyl-1H-1,3-benzodiazol-5-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the identification and development of novel analogs of 1-phenyl-1H-1,3-benzodiazol-5-amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5] This document outlines a strategic workflow, from in-silico design to biological validation, emphasizing the rationale behind key experimental decisions to accelerate the discovery of promising new chemical entities.

Foundational Understanding: The Benzimidazole Core

The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore.[2][4] Its structural similarity to naturally occurring nucleotides allows for favorable interactions with various biopolymers within living systems.[4] The core directive of this guide is to leverage the known potential of the 1-phenyl-1H-1,3-benzodiazol-5-amine scaffold to design novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

In-Silico Analog Design: A Rational Approach

Modern drug discovery heavily relies on computational methods to prioritize and design new molecules, significantly reducing the time and cost associated with traditional screening.[6][7][8] Virtual screening and scaffold hopping are two powerful in-silico techniques for identifying novel analogs.[9][10][11]

Virtual Screening Workflow

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those most likely to bind to a specific biological target.[7][11] This process can be either structure-based or ligand-based.[7][12]

-

Target Identification and Preparation: The initial step involves identifying the putative biological target of 1-phenyl-1H-1,3-benzodiazol-5-amine. If the target is unknown, it can be predicted using various in-silico target prediction tools. Once a target is identified, its three-dimensional structure is obtained from protein data banks or generated through homology modeling.

-

Compound Library Preparation: Large, diverse chemical libraries such as ZINC, ChEMBL, or commercial databases are prepared for screening. This involves generating 3D conformers and assigning appropriate chemical properties.

-

Molecular Docking: This is the core of structure-based virtual screening, where each compound in the library is computationally "docked" into the binding site of the target protein.[11] The binding affinity and pose of each compound are evaluated using scoring functions.[12]

-

Hit Selection and Filtering: Compounds with the best docking scores and favorable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are selected as "hits" for further investigation.

Sources

- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. labinsights.nl [labinsights.nl]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

- 9. biosolveit.de [biosolveit.de]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. Virtual screening - Wikipedia [en.wikipedia.org]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Spectroscopic Profiling of 1-Phenyl-1H-1,3-benzodiazol-5-amine: A Technical Guide for Advanced Characterization

Executive Summary & Scientific Context

In the landscape of modern drug discovery, benzimidazole derivatives serve as privileged scaffolds capable of interacting with a diverse array of biological targets. Specifically, 1-phenyl-1H-1,3-benzodiazol-5-amine (CAS: 53897-95-3) has emerged as a critical intermediate and core pharmacophore in the development of targeted kinase inhibitors. Notably, derivatives of this molecule, such as HP1328, have demonstrated profound efficacy as selective FLT3-ITD (FMS-like tyrosine kinase 3 internal tandem duplication) inhibitors, driving apoptosis in acute myeloid leukemia (AML) models[1].

For researchers and drug development professionals, the rigorous spectroscopic characterization of this molecule is not merely a quality control step; it is a fundamental prerequisite for understanding its electronic distribution, reactivity, and subsequent target-binding affinity. This whitepaper provides an in-depth, causally-driven analysis of the Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of 1-phenyl-1H-1,3-benzodiazol-5-amine, grounded in authoritative methodologies.

Structural & Electronic Causality

The spectroscopic behavior of 1-phenyl-1H-1,3-benzodiazol-5-amine is dictated by the interplay of three structural domains:

-

The 1,3-Benzodiazole (Benzimidazole) Core: A highly conjugated, planar bicyclic system that dominates the electronic transitions.

-

The N1-Phenyl Ring: An aromatic substituent that extends the

-conjugation of the core system, significantly lowering the HOMO-LUMO gap compared to unsubstituted benzimidazole. -

The C5-Primary Amine (-NH₂): Acting as a powerful auxochrome, the lone pair of electrons on the nitrogen atom donates electron density into the fused aromatic system via resonance. This fundamentally alters both the vibrational force constants of the ring and the energy required for electronic excitation.

Vibrational Spectroscopy (FT-IR) Analysis

Infrared spectroscopy provides a molecular fingerprint based on the vibrational modes of functional groups. For 1-phenyl-1H-1,3-benzodiazol-5-amine, the primary diagnostic region is the high-frequency N-H stretching domain, alongside the mid-frequency C=N and C=C stretching regions[2].

Quantitative Data: FT-IR Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Causality & Assignment |

| ~3415 | Medium, Sharp | N-H Asymmetric Stretch | Out-of-phase coupled oscillation of the primary amine (-NH₂) group. |

| ~3220 | Medium, Sharp | N-H Symmetric Stretch | In-phase coupled oscillation of the primary amine (-NH₂) group. |

| ~3050 | Weak | C-H Stretch (Aromatic) | |

| ~1610 - 1620 | Strong | C=N Stretch | Diagnostic marker for the integrity of the imidazole ring core. |

| ~1500 - 1590 | Medium | C=C Stretch (Aromatic) | Skeletal vibrations of the phenyl and fused benzene rings. |

| ~1330 - 1340 | Strong | C-N Stretch | Vibrations of the aryl-amine and aryl-phenyl linkages. |

Experimental Methodology: Self-Validating FT-IR Protocol

To ensure high-fidelity data free from scattering artifacts, the Anhydrous KBr Pellet Method is utilized. This protocol is designed as a self-validating system to eliminate environmental interference.

Step-by-Step Workflow:

-

Sample Preparation: Accurately weigh 1–2 mg of the analyte and 100–200 mg of anhydrous, IR-grade Potassium Bromide (KBr).

-

Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹).

-

-

Micronization: Grind the mixture vigorously in an agate mortar for 3–5 minutes.

-

Causality: Reducing the particle size below the wavelength of the incident IR light minimizes Mie scattering, which otherwise causes a sloping, distorted baseline (the "Christiansen effect").

-

-

Pellet Pressing: Transfer the fine powder to a stainless-steel die. Apply 10 tons of pressure for 2–3 minutes under a continuous vacuum.

-

Causality: The vacuum removes entrapped air, preventing opaque micro-fractures in the pellet.

-

-

Baseline Validation: Scan a blank KBr pellet (prepared identically without the analyte) to establish a background spectrum.

-

Causality: This self-validating step subtracts atmospheric H₂O and CO₂ absorptions, ensuring the critical ~3400 cm⁻¹ region is not masked by moisture.

-

-

Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to optimize the signal-to-noise ratio.

Electronic Spectroscopy (UV-Vis) Analysis

UV-Vis spectroscopy elucidates the electronic transitions within the conjugated

Quantitative Data: UV-Vis Assignments

| Wavelength ( | Transition Type | Chromophore & Electronic Causality |

| ~245 - 250 nm | Primary transition of the benzimidazole core and N1-phenyl ring. Exhibits high molar absorptivity ( | |

| ~295 - 315 nm | Extended | Bathochromic shift induced by the C5-amine auxochrome donating its lone pair into the extended conjugated system, lowering the excitation energy. |

Experimental Methodology: Self-Validating UV-Vis Protocol

Step-by-Step Workflow:

-

Solvent Selection: Prepare a stock solution of the analyte in spectroscopic-grade Methanol (MeOH).

-

Causality: Methanol effectively solvates both the polar amine and the lipophilic phenyl ring. Crucially, its UV cut-off (~205 nm) is well below the analyte's absorption bands, preventing solvent interference.

-

-

Dilution & Linearity Check: Dilute the stock to a working concentration of ~10 µM.

-

Causality: This concentration ensures the maximum absorbance (

) remains between 0.1 and 1.0. This strictly adheres to the linear dynamic range of the Beer-Lambert law, preventing aggregation-induced peak broadening or excimer formation.

-

-

Baseline Correction: Fill two matched 1 cm path-length quartz cuvettes with pure MeOH. Place one in the reference beam and one in the sample beam, and zero the instrument.

-

Causality: Corrects for solvent absorbance and quartz reflection/scattering.

-

-

Acquisition: Replace the solvent in the sample cuvette with the 10 µM analyte solution. Scan from 200 nm to 500 nm at a scan rate of 1 nm/interval.

Mechanistic Workflows & Signaling Pathways

Spectroscopic Characterization Workflow

The following diagram illustrates the logical progression and self-validating nature of the spectroscopic characterization process.

Figure 1: Self-validating experimental workflow for the spectroscopic profiling of benzimidazole derivatives.

Biological Application: FLT3-ITD Inhibition Pathway

As established in recent oncological research, derivatives of 1-phenyl-1H-1,3-benzodiazol-5-amine (such as HP1142 and HP1328) act as potent inhibitors of the FLT3-ITD mutation[4]. The diagram below maps the causality of this inhibition pathway.

Figure 2: Mechanistic pathway of FLT3-ITD inhibition by 1-phenyl-1H-1,3-benzodiazol-5-amine derivatives.

Conclusion

The spectroscopic characterization of 1-phenyl-1H-1,3-benzodiazol-5-amine requires a rigorous understanding of its electronic structure. The auxochromic C5-amine and the N1-phenyl ring fundamentally shift the optical and vibrational properties of the benzimidazole core. By employing self-validating protocols—such as vacuum-pressed anhydrous KBr pellets for FT-IR and linear-dynamic-range controlled methanolic solutions for UV-Vis—researchers can achieve high-fidelity data. This analytical rigor directly supports the downstream synthesis and validation of advanced therapeutics, particularly in the realm of targeted leukemia treatments.

References

-

Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon Source: National Institutes of Health (PMC) URL:[1]

-

Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library Source: Journal of Medicinal Chemistry (ACS Publications) URL:[4]

-

Synthesis and inhibitory activity of new benzimidazole derivatives against Burkitt's lymphoma promotion Source: ResearchGate URL:[2]

-

Synthesis of 1-substituted benzimidazole metal complexes and structural characterization Source: ResearchGate URL:[3]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 1-phenyl-1H-1,3-benzodiazol-5-amine

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purine nucleotides.[1][2] This structural motif has led to the development of a diverse array of pharmacologically active compounds with applications spanning anticancer, antimicrobial, and antiviral therapies.[3][4] Derivatives of benzimidazole have been shown to exert their biological effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1][2] 1-phenyl-1H-1,3-benzodiazol-5-amine is a member of this versatile class of compounds. These application notes provide a comprehensive framework for the initial in vitro characterization of this and structurally related benzimidazole derivatives in a cell culture setting, with a focus on establishing a robust and reproducible experimental workflow.

PART 1: Initial Compound Handling and Preparation

Compound Solubility and Stock Solution Preparation

The accurate determination of a compound's biological activity is predicated on its proper solubilization. Due to the aromatic nature of 1-phenyl-1H-1,3-benzodiazol-5-amine, it is anticipated to have low aqueous solubility. Therefore, an organic solvent is required for the preparation of a high-concentration stock solution.

Recommended Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

Protocol for Stock Solution Preparation (10 mM):

-

Calculate the mass of 1-phenyl-1H-1,3-benzodiazol-5-amine (Molecular Weight: 209.25 g/mol ) required to prepare a 10 mM stock solution.

-

Aseptically weigh the calculated amount of the compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Table 1: Preparation of a 10 mM Stock Solution

| Parameter | Value |

| Compound Name | 1-phenyl-1H-1,3-benzodiazol-5-amine |

| Molecular Weight | 209.25 g/mol |

| Desired Stock Concentration | 10 mM |

| Solvent | DMSO (cell culture grade) |

PART 2: Determination of Cytotoxicity and Effective Concentration Range

A critical initial step in characterizing a novel compound is to determine its effect on cell viability.[5] This allows for the identification of a suitable concentration range for subsequent functional assays, distinguishing between cytotoxic and non-toxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7]

MTT Cell Viability Assay

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8] The quantity of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Workflow for Cytotoxicity Assessment:

Figure 2: A generalized workflow for investigating protein expression changes via Western blotting.

Detailed Protocol for Western Blotting:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 1-phenyl-1H-1,3-benzodiazol-5-amine at concentrations determined from the MTT assay (e.g., IC₅₀ and a sub-toxic concentration) for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. [10]3. SDS-PAGE: Denature equal amounts of protein (typically 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). [11]4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. 5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [12][9]6. Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C with gentle agitation. [12]7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature. [9]8. Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. [11]9. Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

These application notes provide a foundational workflow for the initial in vitro characterization of 1-phenyl-1H-1,3-benzodiazol-5-amine. By first establishing the cytotoxic profile and then investigating the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this and other novel benzimidazole derivatives. Further studies could include more specific functional assays such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and investigation of effects on specific signaling pathways relevant to the chosen cell model.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

In-Cell. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

-

Der Pharma Chemica. (2026). Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents New Cytotoxic Benzimidazoles. Retrieved from [Link]

-

Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

-

Frontiers. (2025). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-phenyl-1h-1,3-benzodiazol-5-amine. Retrieved from [Link]

-

MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-benzimidazol-5-amine. Retrieved from [Link]

-

PubMed. (2011). Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-1,3-BENZODIAZOL-5-AMINE. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, some reactions, cytotoxic evaluation and antioxidant study of novel benzimidazole derivatives. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazol-5-amine. Retrieved from [Link]

-

American Elements. (n.d.). 2-phenyl-1H-1,3-benzodiazol-5-amine. Retrieved from [Link]

-

PubMed. (2024). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. Retrieved from [Link]

-

PubMed. (2011). Synthesis, characterization and cytotoxicity of some novel 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methylphenyl)-1H-benzimidazol-5-amine. Retrieved from [Link]

-

ResearchGate. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]

-

Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sptlabtech.com [sptlabtech.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Western Blot Protocol | R&D Systems [rndsystems.com]

- 10. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. bosterbio.com [bosterbio.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for 1-phenyl-1H-1,3-benzodiazol-5-amine as a Fluorescent Probe

Introduction: Unveiling the Potential of a Benzimidazole Scaffold

The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its structural similarity to naturally occurring purines, which allows for nuanced interactions with various biological macromolecules.[1] This heterocyclic aromatic system forms the basis for a significant class of fluorophores, prized for their rigid, planar structure and extended π-conjugated system. These features often culminate in desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[2]

While extensive experimental data for 1-phenyl-1H-1,3-benzodiazol-5-amine (herein referred to as PBD-amine) is not yet widely published, its structural components—a core benzimidazole, a phenyl group at the N1 position, and an amino group at the C5 position—strongly suggest its utility as a versatile fluorescent probe. The strategic placement of the electron-donating amino group is anticipated to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to environmentally sensitive fluorescence useful for bioimaging and sensing applications.[1][2]

This document serves as a foundational guide for researchers, scientists, and drug development professionals. It provides a technical overview based on the established properties of analogous benzimidazole derivatives and details robust, albeit generalized, protocols to explore and validate the applications of PBD-amine. The methodologies presented herein are intended as a starting point and will necessitate empirical optimization for specific experimental contexts.[1]

Predicted Photophysical & Chemical Properties

The following properties for PBD-amine are extrapolated from the known characteristics of the benzimidazole class of compounds. Experimental validation is a critical first step for any new application.

| Property | Predicted Value / Characteristic | Rationale & Key Considerations |

| Molecular Formula | C₁₃H₁₁N₃ | As per chemical structure.[3] |

| Molecular Weight | 209.25 g/mol | Based on the molecular formula.[4] |

| Predicted Excitation Max (λex) | 330 - 380 nm | Benzimidazoles typically absorb in the UV to near-visible range. The final value is highly dependent on solvent polarity and the local microenvironment.[1] |

| Predicted Emission Max (λem) | 400 - 500 nm (Blue-Green) | The C5-amino group is expected to cause a bathochromic (red) shift in the emission compared to the unsubstituted benzimidazole core due to enhanced ICT.[1] |

| Predicted Quantum Yield (Φ) | Moderate to High (0.3 - 0.8) | Many substituted benzimidazole derivatives are efficient fluorophores.[1][5] |

| Solubility | Soluble in Organic Solvents (DMSO, DMF, Ethanol) | Expected to have limited aqueous solubility. Stock solutions should be prepared in a suitable organic solvent. The final working concentration in aqueous buffers must be low enough (typically <0.5% organic solvent) to prevent precipitation.[1] |

Hypothesized Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of PBD-amine is likely governed by an intramolecular charge transfer (ICT) mechanism. Upon absorption of a photon (excitation), an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In D-π-A (Donor-π-Acceptor) systems like PBD-amine, the electron-donating amino group serves as the donor, and the electron-deficient benzimidazole ring acts as the acceptor. This photoinduced electron transfer creates a more polarized excited state, which is sensitive to the polarity of its environment. More polar solvents can stabilize this charge-separated excited state, leading to a red shift in the emission spectrum—a phenomenon known as solvatochromism.[6][7]

Caption: Hypothesized Intramolecular Charge Transfer (ICT) in PBD-amine.

PART 1: Cellular Imaging & Staining

One of the primary applications for a novel benzimidazole probe is in fluorescence microscopy for cellular imaging. The planar, lipophilic nature of the benzimidazole scaffold often facilitates cell permeability.[8] The following protocol provides a robust starting point for staining adherent mammalian cells.

Experimental Workflow for Cellular Imaging

Caption: Step-by-step workflow for staining and imaging cells with PBD-amine.

Detailed Protocol: Cellular Staining

1. Reagent Preparation:

- PBD-amine Stock Solution (10 mM): Carefully weigh the required amount of PBD-amine powder and dissolve it in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

- Causality Note: DMSO is a common solvent for organic probes due to its high solvating power and miscibility with aqueous media.[1] Preparing a concentrated stock allows for minimal addition of organic solvent to the final cell culture medium, reducing potential cytotoxicity.

- Store the stock solution at -20°C, protected from light.

2. Cell Culture and Plating:

- Plate adherent mammalian cells (e.g., HeLa, A549, or a cell line relevant to your research) onto glass-bottom dishes, coverslips, or multi-well plates suitable for fluorescence microscopy.

- Culture cells in their appropriate complete medium until they reach the desired confluency (typically 60-80%).

3. Staining Procedure:

- Prepare a fresh working Staining Solution by diluting the 10 mM PBD-amine stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

- Recommended Starting Concentration Range: 1-10 µM.

- Self-Validation Insight: It is critical to perform a concentration gradient (e.g., 0.5, 1, 2, 5, 10 µM) to determine the optimal concentration that yields a high signal-to-noise ratio without inducing cellular toxicity or probe aggregation.

- Aspirate the culture medium from the cells.

- Gently add the Staining Solution to the cells.

- Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time must be determined experimentally.

4. Washing and Imaging:

- Remove the Staining Solution.

- Wash the cells 2-3 times with pre-warmed PBS or culture medium to effectively remove any unbound probe, which is a primary source of background fluorescence.[1]

- Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium is recommended to reduce background autofluorescence).

- Proceed with imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., a standard DAPI or blue fluorescent protein filter set).

PART 2: Characterizing Environmental Sensitivity

The hypothesized ICT mechanism suggests that PBD-amine's fluorescence may be sensitive to its environment, a property known as solvatochromism. Characterizing this behavior is essential for developing sensing applications.

Protocol: Analysis of Solvatochromic Properties

This protocol aims to quantify the change in the probe's absorption and emission spectra across a range of solvents with varying polarities.

1. Materials:

- PBD-amine stock solution (e.g., 1 mM in DMSO).

- A series of spectroscopic-grade solvents with a wide range of polarities (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water).

- Quartz cuvettes for spectrophotometer and fluorometer.

2. Procedure:

- Prepare a dilute solution of PBD-amine (e.g., 10 µM) in each of the selected solvents. Ensure the final concentration of DMSO from the stock solution is negligible (<0.1%).

- For each solvent, record the UV-Visible absorption spectrum to determine the maximum absorption wavelength (λabs_max).

- Using the determined λabs_max as the excitation wavelength (λex), record the fluorescence emission spectrum and determine the maximum emission wavelength (λem_max).

- Trustworthiness Note: Always record a blank spectrum for each solvent to subtract any background signal.

3. Data Analysis:

- Calculate the Stokes Shift (in nm and cm⁻¹) for each solvent: Δν = (1/λabs_max - 1/λem_max) x 10⁷.

- Plot the Stokes Shift (Δν) against a known solvent polarity scale, such as the Reichardt's E_T(30) parameter.[9][10] A linear correlation confirms positive solvatochromism, indicating an increase in dipole moment upon excitation and validating the ICT mechanism.

PART 3: Exploring pH Sensing Capabilities

Benzimidazole derivatives can act as pH-sensitive probes due to the protonation/deprotonation of the imidazole nitrogen atoms, which alters the electronic properties and fluorescence output of the molecule.[11][12]

Protocol: pH Titration (Exploratory)

1. Materials:

- PBD-amine stock solution (1 mM in DMSO).

- A series of buffers covering a wide pH range (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10).

- Fluorometer and quartz cuvettes.

2. Procedure:

- Prepare a series of solutions by diluting the PBD-amine stock into each buffer to a final concentration of ~5-10 µM.

- Incubate the solutions for 2-3 minutes to allow for equilibration.[2]

- Record the fluorescence emission spectrum for each sample, keeping the excitation wavelength and instrument settings constant.

3. Data Analysis:

- Plot the fluorescence intensity at the emission maximum as a function of pH.

- If a sigmoidal curve is observed, the data can be fitted to determine the apparent pKa of the probe, which represents the pH at which the fluorescence change is most sensitive.[11]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Signal | - Probe concentration is too low.- Insufficient incubation time.- Photobleaching during imaging. | - Increase the working concentration of the probe.- Increase the incubation time.- Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed cells.[1] |

| High Background | - Probe concentration is too high.- Insufficient washing.- Probe precipitation in aqueous media. | - Decrease the working concentration.- Increase the number and duration of wash steps.- Ensure the final concentration of DMSO is low (<0.5%). Prepare fresh staining solution before each use.[1] |

| Cell Toxicity | - Probe concentration is too high.- Prolonged incubation time. | - Perform a viability assay (e.g., Trypan Blue or MTT) to determine the cytotoxic concentration range. Reduce probe concentration and/or incubation time. |

Conclusion

1-phenyl-1H-1,3-benzodiazol-5-amine is a promising candidate for development as a fluorescent probe. Its core benzimidazole structure, augmented with electron-donating and π-conjugating substituents, lays the groundwork for favorable photophysical properties. The protocols outlined in this document provide a comprehensive framework for the initial characterization and application of this molecule in cellular imaging and environmental sensing. Researchers are strongly encouraged to perform systematic optimization and validation to unlock the full potential of this novel fluorophore for their specific research and development needs.

References

-

Valenzuela, S., et al. (2025). Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. PMC. Retrieved from [Link]

-

La-novaia, O. D., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 1-phenyl-1h-1,3-benzodiazol-5-amine. Retrieved from [Link]

-

Kumar, T. K., et al. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Retrieved from [Link]

-

de la Cruz, C. R. C., et al. (2023). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. ScienceDirect. Retrieved from [Link]

-

de la Cruz, C. R. C., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (2026). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from [Link]

-

Berezin, A. S., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PMC. Retrieved from [Link]

-

Bojarski, P., et al. (2005). Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe. PubMed. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 1-phenyl-1h-1,3-benzodiazol-5-amine (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 4. 1-phenyl-1H-1,3-benzodiazol-2-amine | 43023-11-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-phenyl-1H-1,3-benzodiazol-5-amine as a Versatile Synthetic Building Block

Introduction: The Benzimidazole Scaffold and the Utility of a Phenylated Amino Precursor

The benzimidazole ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anthelmintic properties.[1][2][3][4][5] The strategic functionalization of the benzimidazole core is paramount to the development of novel therapeutic agents and functional materials.

1-phenyl-1H-1,3-benzodiazol-5-amine, in particular, represents a highly valuable and versatile building block. It offers three primary points for synthetic diversification: the exocyclic primary amine at the 5-position, the nucleophilic N1-H of the imidazole ring, and the potential for electrophilic substitution on the fused benzene ring. The presence of the N-phenyl group at the 2-position imparts significant steric and electronic influence, which can be leveraged to control reactivity and to build molecular complexity. This guide provides an in-depth exploration of its synthetic applications, supported by detailed experimental protocols.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.

| Property | Value | Source |

| CAS Number | 1767-25-5 | [6] |

| Molecular Formula | C₁₃H₁₁N₃ | [6] |

| Molar Mass | 209.25 g/mol | Calculated |

| Appearance | Solid (form may vary) | General |

| Purity | Typically ≥97% | [7] |

| InChI Key | WFRXSXUDWCVSPI-UHFFFAOYSA-N | [7] |

Core Synthetic Transformations: A Strategic Overview

The reactivity of 1-phenyl-1H-1,3-benzodiazol-5-amine can be channeled into several key transformations, providing access to a diverse range of downstream products. The choice of reaction pathway is dictated by the desired final structure and the strategic disconnection approach.

Caption: Synthetic utility of 1-phenyl-1H-1,3-benzodiazol-5-amine.

Section 1: Functionalization of the Exocyclic Amine

The primary aromatic amine at the C-5 position is a potent nucleophile and the most common site for initial derivatization.

N-Acylation to Form Amides

Rationale: The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis.[8] It serves to introduce a wide variety of functional groups and is often used to modulate the electronic properties of the aromatic system or to act as a protecting group. The reaction proceeds via nucleophilic attack of the amine on an activated carboxyl group, such as an acyl chloride or anhydride.

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(1-phenyl-1H-1,3-benzodiazol-5-yl)acetamide using acetic anhydride.

-

Reagents & Equipment:

-

1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine or Triethylamine (catalytic to 1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Step-by-Step Methodology:

-

To a stirred solution of 1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq) in anhydrous DCM, add the base (e.g., triethylamine, 1.5 eq) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the cooled solution over 20 minutes.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexane) or by recrystallization.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, specifically for the synthesis of diaryl or alkylaryl amines.[9][10] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[9] For our building block, this transformation is key to accessing complex N,N-diaryl amine structures, which are prevalent in organic electronics and pharmaceuticals. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product.[10][11] The choice of ligand is critical for reaction efficiency and scope.[11]

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

-

Reagents & Equipment:

-

1-phenyl-1H-1,3-benzodiazol-5-amine (1.0 eq)

-

Aryl bromide (e.g., 4-bromotoluene, 1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos) (4-10 mol%)

-